molecular formula C12H9NO2 B13989372 3-(4-Pyridinyloxy)benzaldehyde CAS No. 467462-82-4

3-(4-Pyridinyloxy)benzaldehyde

Cat. No.: B13989372
CAS No.: 467462-82-4
M. Wt: 199.20 g/mol
InChI Key: WNMYKQKINIVSLQ-UHFFFAOYSA-N
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Description

3-(4-Pyridinyloxy)benzaldehyde is an aromatic aldehyde featuring a benzaldehyde core substituted at the 3-position with a 4-pyridinyloxy group.

Properties

CAS No.

467462-82-4

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

3-pyridin-4-yloxybenzaldehyde

InChI

InChI=1S/C12H9NO2/c14-9-10-2-1-3-12(8-10)15-11-4-6-13-7-5-11/h1-9H

InChI Key

WNMYKQKINIVSLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=NC=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Pyridinyloxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 4-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Pyridinyloxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyridinyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: 3-(4-Pyridinyloxy)benzoic acid.

    Reduction: 3-(4-Pyridinyloxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Pyridinyloxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design and development.

    Industry: Utilized in the development of materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 3-(4-Pyridinyloxy)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

4-Hydroxybenzaldehyde

  • Structure : A benzaldehyde substituted with a hydroxyl group at the 4-position.
  • Key Properties: Molecular weight: 122.1 g/mol (simpler structure vs. 213.08 g/mol for 3-(4-pyridinyloxy)benzaldehyde) . Hydrogen bonding: 1 donor (OH) and 2 acceptors, enhancing solubility in polar solvents.
  • Functional Differences: The hydroxyl group in 4-hydroxybenzaldehyde enables strong hydrogen bonding, whereas this compound lacks hydrogen bond donors but has three acceptors (pyridine N, aldehyde O, ether O), likely reducing aqueous solubility . Biological Activity: Hydroxybenzaldehydes are intermediates in coumarin synthesis (e.g., shows 4-hydroxy-3-methylbenzaldehyde forms antibacterial coumarin derivatives). The pyridinyloxy group in this compound may alter bioactivity due to reduced polarity and increased aromaticity .

4-(Pyridin-3-yl)benzaldehyde

  • Key Properties: Solubility: Soluble in DMSO and chloroform:methanol mixtures but poorly in water . Electronic Effects: Direct conjugation between benzaldehyde and pyridine may enhance electron-withdrawing effects compared to the ether-linked this compound.
  • Functional Differences :
    • The ether bridge in this compound introduces rotatable bonds (4 vs. 0 in 4-(pyridin-3-yl)benzaldehyde), increasing conformational flexibility. This could influence binding in biological systems or crystallization behavior .

3-(4-Hydroxy-3-Methylphenyl)acryloyl Coumarin Precursors

  • Structure : Derived from 4-hydroxy-3-methylbenzaldehyde, which reacts with 3-acetylcoumarin to form chalcone-like coumarin derivatives .
  • Key Properties :
    • Substituent Effects: Hydroxy and methyl groups enhance antibacterial activity by modulating electron density and steric bulk.
  • Pyridine’s basicity and lone-pair electrons may facilitate metal coordination or π-π stacking, diverging from the hydrogen-bond-driven activity of hydroxy-substituted analogs .

Pyrrole-2-carbaldehyde Derivatives

  • Structure: Includes compounds like pyrrole-2-carbaldehyde 3-(dimethylamino)benzoylhydrazone, which exhibit pharmacological activity (e.g., intestinal smooth muscle modulation) .
  • Key Properties: Dimethylamino groups introduce strong electron-donating effects, contrasting with the electron-withdrawing pyridinyloxy group in this compound.
  • Functional Differences :
    • The pyridinyloxy group’s ether linkage may reduce metabolic stability compared to hydrazone derivatives but could improve synthetic accessibility via etherification reactions .

Molecular Weight and Rotatable Bonds

  • This compound (MW: 213.08) is heavier than 4-hydroxybenzaldehyde (MW: 122.1) but lighter than triazolopyridine derivatives (e.g., ’s compound, MW: ~350). Its four rotatable bonds (vs.

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